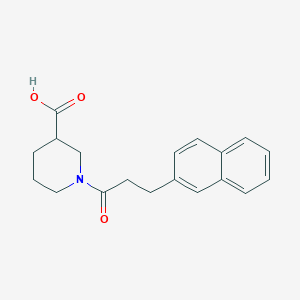![molecular formula C17H18N2O3S B7640128 1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)
1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid, also known as MTB-PIP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule is a piperidine derivative that contains a thiazole ring and a benzoyl group. MTB-PIP has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid exerts its effects through several mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. Additionally, this compound activates the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-tumor properties in preclinical studies. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This compound has been investigated for its potential use in the treatment of diabetes and obesity, as it activates the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism.
実験室実験の利点と制限
1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which provides opportunities for new research. This compound has been synthesized using various methods, which allows for the optimization of the synthesis process. However, there are also limitations to the use of this compound in lab experiments. Its complex synthesis process and low yield make it difficult to obtain a pure product. In addition, the potential therapeutic applications of this compound require further investigation, which limits its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid. Further investigation of its anti-inflammatory and anti-tumor properties could lead to the development of new therapies for a variety of diseases. The potential use of this compound in the treatment of Alzheimer's disease, diabetes, and obesity requires further investigation. Additionally, the optimization of the synthesis process and the development of new purification techniques could improve the yield and purity of this compound. Overall, the study of this compound has the potential to lead to new therapeutic applications and improve our understanding of its mechanism of action.
合成法
1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid can be synthesized using several methods, including the reaction of 4-methyl-2-aminothiazole with 3-bromo-1-benzoylpiperidine, followed by carboxylation of the resulting product. Another method involves the reaction of 3-(4-methyl-1,3-thiazol-2-yl)benzoyl chloride with piperidine-3-carboxylic acid. The synthesis of this compound is a complex process that requires careful attention to detail and purification techniques to obtain a pure product.
科学的研究の応用
1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor properties in preclinical studies. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine. In addition, this compound has been investigated for its potential use in the treatment of diabetes and obesity, as it has been shown to activate the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism.
特性
IUPAC Name |
1-[3-(4-methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-10-23-15(18-11)12-4-2-5-13(8-12)16(20)19-7-3-6-14(9-19)17(21)22/h2,4-5,8,10,14H,3,6-7,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOXFIBDGUJNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)N3CCCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[[2-[1-(2,4-dimethylpyrimidin-5-yl)ethylamino]cyclopentyl]methyl]carbamate](/img/structure/B7640049.png)
![N-[(5-ethylfuran-2-yl)methyl]-2-(1-methylimidazol-2-yl)-1-phenylethanamine](/img/structure/B7640057.png)
![N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)

![[2-(aminomethyl)-1,3-thiazol-4-yl]-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7640068.png)
![2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7640071.png)
![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)

![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)